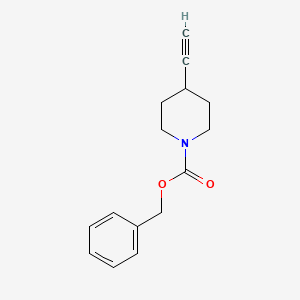

Benzyl 4-ethynylpiperidine-1-carboxylate

Description

Introduction and Chemical Identity

Historical Context and Discovery

The documentation of Benzyl 4-ethynylpiperidine-1-carboxylate in chemical databases reveals its relatively recent emergence in the scientific literature. According to PubChem records, this compound was first created in chemical databases on April 25, 2017, with subsequent modifications and updates continuing through May 24, 2025. The compound's development appears to be linked to broader research initiatives focusing on piperidine derivatives and alkyne-containing organic molecules for pharmaceutical and synthetic chemistry applications.

The synthesis and characterization of this compound have been reported in various scientific literature sources, particularly in studies focusing on the synthesis of alkynes and their applications in drug development. The compound's emergence coincides with significant advancements in synthetic methodologies that have facilitated the preparation of ethynyl-substituted piperidine derivatives under increasingly mild reaction conditions, thereby enhancing accessibility for research purposes.

Research into similar piperidine derivatives has established a foundation for understanding the structural and synthetic characteristics of this compound. The compound's development builds upon established synthetic routes for piperidine carboxylates, with the addition of the ethynyl functionality representing a specialized modification that expands the compound's potential reactivity profile.

Chemical Classification and Nomenclature

IUPAC Naming and Chemical Identifiers

The systematic naming of this compound follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name designated as "this compound". This nomenclature precisely describes the compound's structural components: a benzyl ester group attached to the carboxylate functionality of a piperidine ring that bears an ethynyl substituent at the 4-position.

The compound's molecular formula is established as C₁₅H₁₇NO₂, with a calculated molecular weight of 243.30 grams per mole. The structural representation through various chemical identifier systems provides comprehensive characterization of the molecule's connectivity and stereochemistry.

| Chemical Identifier Type | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| InChI | InChI=1S/C15H17NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2 |

| InChIKey | NPQOOIHCWGQKNH-UHFFFAOYSA-N |

| SMILES | C#CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

The Simplified Molecular Input Line Entry System representation "C#CC1CCN(CC1)C(=O)OCC2=CC=CC=C2" clearly illustrates the compound's structural features, including the triple bond of the ethynyl group (C#C), the six-membered piperidine ring, and the benzyl ester functionality. The International Chemical Identifier provides a standardized method for representing the compound's structure in chemical databases and literature.

Common Synonyms and Alternative Designations

This compound is known by several alternative names and designations within the chemical literature and commercial databases. The most commonly encountered synonym is "1-Cbz-4-ethynyl-piperidine," where "Cbz" represents the benzyloxycarbonyl protecting group terminology frequently used in organic synthesis.

Additional designations include registry-specific identifiers such as SCHEMBL21497616, which represents the compound's entry in chemical building block databases. The compound is also referenced by its Chemical Abstracts Service registry number 1824019-55-7, providing a unique numerical identifier for tracking the substance across various chemical information systems.

Commercial suppliers and chemical databases may utilize abbreviated forms or trade-specific nomenclature for cataloging purposes. The MDL number MFCD28110617 serves as another standard identifier used by chemical suppliers and research institutions for inventory and ordering systems.

| Synonym Type | Designation |

|---|---|

| IUPAC Name | This compound |

| Common Name | 1-Cbz-4-ethynyl-piperidine |

| CAS Registry Number | 1824019-55-7 |

| MDL Number | MFCD28110617 |

| SCHEMBL ID | SCHEMBL21497616 |

Registry Information and Database Presence

This compound maintains a significant presence across multiple chemical databases and registry systems, reflecting its importance as a research compound and chemical building block. The primary registry entry is found in PubChem under Compound Identifier 126797046, which serves as the authoritative source for structural and property information.

The compound's database presence extends beyond basic chemical registries to include specialized collections focused on pharmaceutical intermediates and synthetic building blocks. Commercial chemical suppliers maintain detailed records of the compound's availability, purity specifications, and analytical data, with typical purity levels reported at 95% or higher.

Database maintenance and updates occur regularly, with the most recent modifications to the PubChem entry recorded on May 24, 2025, indicating ongoing research interest and data refinement. The compound's presence in multiple database systems facilitates cross-referencing and ensures accessibility for researchers across different chemical information platforms.

The compound appears in patent literature and specialized databases focusing on medicinal chemistry applications, particularly those related to androgen receptor degradation and other therapeutic research areas. This broad database coverage reflects the compound's utility as a synthetic intermediate and its potential for pharmaceutical research applications.

| Database/Registry | Identifier | Status |

|---|---|---|

| PubChem | CID 126797046 | Active, regularly updated |

| Chemical Abstracts Service | 1824019-55-7 | Registered |

| MDL Information Systems | MFCD28110617 | Commercial availability |

| SCHEMBL | SCHEMBL21497616 | Building block database |

| Commercial Suppliers | Multiple catalog entries | Available for purchase |

Structure

2D Structure

Properties

IUPAC Name |

benzyl 4-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQOOIHCWGQKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidine Nitrogen: Formation of N-Benzyl Carbamate

The nitrogen atom of piperidine is protected by reaction with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine in dichloromethane at low temperature (0 °C to room temperature). This step yields N-benzylcarbamate-protected piperidine derivatives, which are more stable and amenable to further functionalization.

Functionalization at the 4-Position of Piperidine

The 4-position functionalization is achieved by several routes depending on the starting material:

Oxopiperidine Intermediate Formation: Starting from ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, reaction with formamidine acetate and sodium methoxide in methanol under reflux (70-85 °C) for 16-18 hours produces intermediates useful for further transformations.

Conversion to 1-Benzyl-4-piperidinecarbonitrile: Through acylation, dehydration, and reduction steps, N-benzyl-4-piperidinecarboxamide is converted to 1-benzylpiperidine-4-carbonitrile, which can be further manipulated to aldehydes or other functional groups.

Alkynylation via Nucleophilic Substitution: The introduction of the ethynyl group is typically achieved by nucleophilic substitution using lithium acetylide ethylenediamine complex in tetrahydrofuran (THF). This step involves reaction of a suitable leaving group at the 4-position (e.g., a halide or triflate) with the acetylide nucleophile, resulting in the formation of the ethynyl substituent with inversion of configuration at the reaction center.

Representative Synthetic Route Example

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Protection of piperidine nitrogen with benzyl chloroformate | CbzCl, Et3N, DCM, 0 °C to RT | High | Produces N-Cbz-piperidine |

| 2 | Formation of 4-oxopiperidine intermediate | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, formamidine acetate, NaOMe, MeOH, 70-85 °C, 16-18 h | ~55-61% | Reflux or sealed vessel |

| 3 | Conversion to 1-benzylpiperidine-4-carbonitrile | Acylation, dehydration with thionyl chloride, reduction steps | Moderate to high | Multi-step process |

| 4 | Alkynylation at 4-position | Lithium acetylide ethylenediamine complex, THF, 0 °C to RT | High (up to 88%) | Nucleophilic alkynylation, inversion of configuration |

| 5 | Purification | Chromatography, crystallization | Variable | Final product isolation |

Specific Reaction Conditions and Yields

The reaction of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate and sodium methoxide in methanol at 85 °C for 16 hours yields the intermediate 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in 61.4% yield.

Alkynylation using lithium acetylide ethylenediamine complex in THF leads to the formation of the ethynyl-substituted piperidine with an 88% yield as a single diastereoisomer, demonstrating high stereoselectivity.

The preparation of 1-benzyl-4-piperidine aldehyde, a key intermediate, can be achieved by partial reduction of 1-benzyl-4-piperidine methyl formate with red aluminum-morpholine complex at 0 °C, yielding 96.5% with high purity.

The benzyl carbamate protecting group (Cbz) is preferred for its ease of installation and removal, and compatibility with subsequent synthetic steps.

Sodium methoxide in methanol is an effective base for condensation reactions involving formamidine acetate to form key intermediates.

The use of lithium acetylide ethylenediamine complex enables efficient introduction of the ethynyl group with high stereoselectivity.

Multi-step synthetic routes involving esterification, alkylation, hydrolysis, acylation, dehydration, and reduction provide access to various intermediates enabling flexible synthesis of the target compound.

The preparation of Benzyl 4-ethynylpiperidine-1-carboxylate involves strategic protection of the piperidine nitrogen, functionalization at the 4-position, and efficient alkynylation to introduce the ethynyl substituent. The synthetic methodologies employ well-established organic reactions such as carbamate protection, nucleophilic substitution, and reduction, optimized under controlled conditions to achieve high yields and stereoselectivity. The integration of these methods allows for the reliable synthesis of this compound, which serves as a valuable intermediate in pharmaceutical and synthetic chemistry applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ethynyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

Substitution: Sodium hydride or potassium carbonate in DMF or THF at elevated temperatures.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Ethyl derivatives.

Substitution: Various substituted benzyl or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-ethynylpiperidine-1-carboxylate serves as a building block for synthesizing various biologically active compounds. Its derivatives have shown promise in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression and other diseases . The compound's ability to interact with biological macromolecules suggests potential inhibitory effects on disease-related pathways.

Preliminary studies indicate that this compound may exhibit significant biological activities , including:

- Anticancer Properties : Its derivatives may inhibit enzymes involved in cancer cell proliferation.

- Antimicrobial Effects : Potential activity against various pathogens has been suggested, warranting further investigation .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reactions between piperidine derivatives and ethynylbenzyl reagents. Common methods include:

- Nucleophilic Substitution : Using benzyl bromide in the presence of bases like potassium carbonate.

- Oxidation and Reduction Reactions : The compound can undergo various transformations, such as oxidation to form carboxylic acids or reduction to alcohol derivatives .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- A study demonstrated that piperidine derivatives could effectively inhibit HDAC activity, leading to reduced cancer cell growth .

- Another research highlighted the potential of PDHK inhibitors derived from such compounds in treating diabetes-related complications .

These findings underscore the therapeutic potential of this compound in developing new treatments for various diseases.

Mechanism of Action

The mechanism of action of Benzyl 4-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between Benzyl 4-ethynylpiperidine-1-carboxylate and analogous piperidine carboxylates:

Structural and Functional Insights

- Reactivity : The ethynyl group in this compound enables participation in Huisgen cycloaddition (click chemistry), distinguishing it from compounds with hydroxyl or fluorine substituents, which are more commonly used in medicinal chemistry for hydrogen bonding or metabolic stability .

- Physical Properties : Hydroxy-substituted derivatives (e.g., Benzyl 4-Hydroxy-1-piperidinecarboxylate) often exhibit solid-state characteristics (e.g., phase transition at 68°C), whereas ethynyl or fluorinated analogs may remain liquid or amorphous .

- Safety Profile : Most analogs lack comprehensive toxicological data, necessitating adherence to general laboratory safety protocols (e.g., respiratory protection, chemical-resistant gloves) .

Biological Activity

Benzyl 4-ethynylpiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a piperidine ring and an ethynyl group. The molecular formula is , and it has a molecular weight of approximately 219.26 g/mol. Its structural features contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves coupling reactions that can yield high purity and yield. For instance, methods utilizing ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) have been reported to facilitate effective coupling of the piperidine scaffold with benzyl and ethynyl groups, resulting in biologically active derivatives .

1. Histone Deacetylase (HDAC) Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant HDAC inhibitory activity. HDACs play crucial roles in epigenetic regulation and are implicated in various cancers. The inhibition of HDACs can lead to the reactivation of silenced genes involved in cell cycle regulation and apoptosis .

2. Interaction with Nuclear Receptors

This compound may also act as a modulator of nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). These receptors are critical in regulating metabolic processes and inflammation. Compounds designed from this scaffold have shown promising results in enhancing PPARα activity, which is beneficial for metabolic disorders .

3. Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of related compounds, revealing low toxicity profiles at concentrations up to 200 μM in various cell lines, including retinal pigment epithelium cells . This suggests a favorable safety margin for potential therapeutic applications.

Case Study 1: PPAR Agonism

A study focused on a series of compounds derived from the piperidine scaffold demonstrated that A91, an analogue of this compound, exhibited low clearance rates and significant PPARα agonism with an IC50 value below 5 μM. This compound was advanced through rigorous biochemical evaluations, highlighting its potential for treating metabolic disorders .

Case Study 2: HDAC Inhibition in Cancer Models

Another investigation evaluated the effects of HDAC inhibitors related to this compound on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells by reactivating tumor suppressor genes, showcasing their potential as anticancer agents .

Research Findings Summary

| Compound | Biological Activity | IC50 Value | Cell Line Tested |

|---|---|---|---|

| This compound | HDAC Inhibition | Not specified | Various cancer cell lines |

| A91 | PPARα Agonism | <5 μM | Retinal pigment epithelium |

| Related HDAC Inhibitors | Induction of Apoptosis | Not specified | Cancer cell lines |

Q & A

Basic: What are the recommended synthetic routes for Benzyl 4-ethynylpiperidine-1-carboxylate?

Methodological Answer:

The synthesis of piperidine carboxylate derivatives typically involves reacting a piperidine precursor with benzyl chloroformate under basic conditions. For example, Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is synthesized by reacting 4-oxo-2-propylpiperidine with benzyl chloroformate in dichloromethane and triethylamine to neutralize HCl . For the ethynyl-substituted analog, a plausible route would involve introducing the ethynyl group via Sonogashira coupling or alkyne substitution. Key steps include:

- Precursor preparation : Start with 4-aminopiperidine or 4-oxopiperidine derivatives.

- Alkyne introduction : Use palladium-catalyzed cross-coupling (e.g., with trimethylsilylacetylene, followed by deprotection).

- Carboxylation : React with benzyl chloroformate in the presence of a base (e.g., NaHCO₃ or Et₃N).

Purification via column chromatography or recrystallization is critical to isolate the pure product .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

While toxicological data for this specific compound is limited, safety protocols for structurally similar piperidine derivatives include:

- Personal Protective Equipment (PPE) :

- Respiratory : NIOSH/MSHA-approved respirator if aerosolized .

- Gloves : Chemical-resistant gloves (e.g., nitrile) .

- Eye protection : OSHA-compliant goggles .

- Emergency Measures :

- Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .

- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage : Keep in a sealed container, away from oxidizers, in a cool, ventilated area .

Advanced: How does the ethynyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition) and transition metal-catalyzed cross-couplings (e.g., Sonogashira, Glaser). Key considerations:

- Catalyst selection : Pd(PPh₃)₄/CuI for Sonogashira coupling with aryl halides .

- Solvent compatibility : Use DMF or THF for optimal catalyst activity.

- Side reactions : Monitor for alkyne dimerization under oxidative conditions (additives like TEMPO may suppress this) .

Example application: The ethynyl group can link the piperidine core to fluorescent tags or bioactive moieties for target engagement studies .

Advanced: What analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethynyl proton at ~2.5 ppm; piperidine ring protons at 1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₇NO₂: calc. 268.1338) .

- Chromatography :

- HPLC/GC : Assess purity (>98% by GC with FID detection) .

- Melting Point : If crystalline, compare to literature values (e.g., similar derivatives melt at 68–167°C) .

Basic: What storage conditions ensure the compound’s stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent degradation .

- Light sensitivity : Protect from UV exposure using amber glass .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylate ester .

- Incompatibilities : Separate from strong oxidizers (e.g., KMnO₄) to prevent hazardous reactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Parameter optimization : Systematically vary reaction time, temperature, and catalyst loading. For example, triethylamine vs. DIPEA may improve carboxylation efficiency .

- Purification troubleshooting :

- Recrystallization : Test solvent pairs (e.g., hexane/EtOAc) to remove byproducts.

- Column chromatography : Optimize gradient elution (e.g., 5–30% EtOAc in hexane) .

- Analytical validation : Use quantitative NMR or internal standards to verify yield accuracy .

Advanced: What are potential applications in medicinal chemistry?

Methodological Answer:

- Drug discovery : The piperidine scaffold is prevalent in CNS-targeting agents (e.g., acetylcholinesterase inhibitors). The ethynyl group allows modular derivatization for SAR studies .

- Probe development : Conjugate with fluorescent tags (e.g., BODIPY) via click chemistry to track target binding .

- Enzyme inhibition : Test against kinases or GPCRs using in vitro assays (e.g., IC₅₀ determination via fluorescence polarization) .

Comparative Table: Piperidine Carboxylate Derivatives

| Compound | Substituent | Key Reactivity | Application Example | Reference |

|---|---|---|---|---|

| This compound | Ethynyl | Cross-coupling, click chemistry | Bioconjugation probes | |

| Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | Propyl, ketone | Reduction to alcohol, alkylation | Intermediate in alkaloid synthesis | |

| Benzyl 4-aminopiperidine-1-carboxylate | Amine | Acylation, Schiff base formation | Peptidomimetic design |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.